ent-16S,17-Dihydroxykauran-3-one

Overview

Description

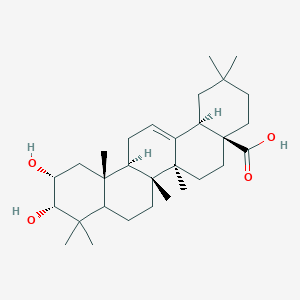

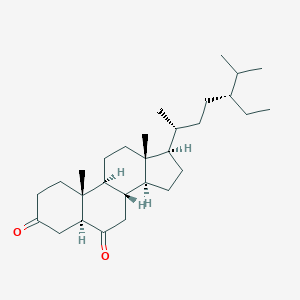

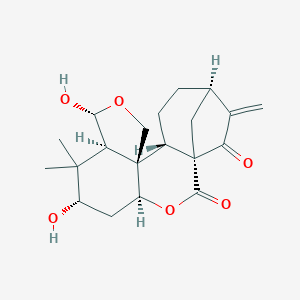

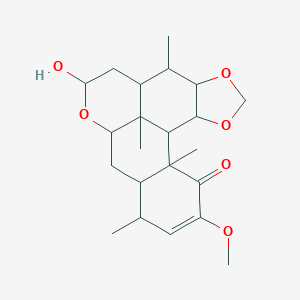

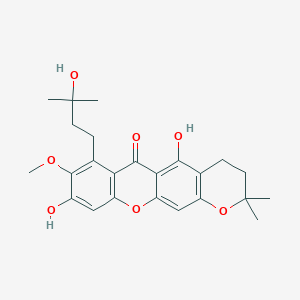

Ent-16S,17-Dihydroxykauran-3-one is a diterpenoid, which can be isolated from the roots of Euphorbia ebracteolata . It holds immense potential in scientific research and offers a wide range of applications, from drug development to environmental studies.

Molecular Structure Analysis

The molecular weight of this compound is 320.47, and its formula is C20H32O3 . The structure classification falls under Terpenoids Diterpenoids .Physical And Chemical Properties Analysis

The boiling point of this compound is 460℃ at 760mmHg . It’s recommended to store the product under the recommended conditions in the Certificate of Analysis .Scientific Research Applications

Anticancer Potential

ent-16S,17-Dihydroxykauran-3-one, as a member of the ent-kaurane diterpenoids, has shown significant potential in anticancer research. ent-Kaurane diterpenoids, sourced mainly from the genus Isodon, exhibit notable anticancer activities across various cancer cell lines. These compounds are recognized for their ability to regulate apoptosis, cell cycle arrest, autophagy, and metastasis. The mechanism of their anticancer effect involves the modulation of key proteins such as BCL-2, BAX, PARP, cytochrome c, and caspases for apoptosis induction, and cyclin D1, c-Myc, p21, p53, CDK-2, and CDK-4 for cell cycle arrest. Their impact on metastasis targets MMP-2, MMP-9, VEGF, and VEGFR, while autophagy is influenced by LC-II and mTOR regulators. Oridonin, a prime example of these diterpenoids, is currently under phase-I clinical trial in China, highlighting the significant therapeutic potential of these compounds in cancer treatment (Sarwar et al., 2020).

Molecular Targets and Mechanisms

The detailed examination of ent-kaurane diterpenoids, including this compound, has elucidated their complex interaction with molecular pathways in cancer cells. These interactions are crucial for their anticancer properties, offering insights into novel therapeutic strategies. By targeting specific molecular pathways and proteins, these compounds can induce cancer cell death and inhibit cancer progression, showcasing their potential as lead compounds in anticancer drug development (Li et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Ent-16S,17-Dihydroxykauran-3-one is a diterpenoid, which can be isolated from the roots of Euphorbia ebracteolata The primary targets of this compound are not explicitly mentioned in the available literature

Result of Action

One study suggests that this compound and similar compounds have apoptosis induction activities on l5178 human mdr1 gene-transfected mouse . More research is needed to fully understand the effects of this compound at the molecular and cellular levels.

properties

IUPAC Name |

(1S,4S,9S,10R,13R,14S)-14-hydroxy-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-17(2)14-6-9-19-10-13(20(23,11-19)12-21)4-5-15(19)18(14,3)8-7-16(17)22/h13-15,21,23H,4-12H2,1-3H3/t13-,14-,15+,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDUJZZNNBJFAB-XYYNDNLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC(=O)C([C@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929108 | |

| Record name | 16,17-Dihydroxykauran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135683-73-7 | |

| Record name | Kauran-3-one, 16,17-dihydroxy-, (16alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135683737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dihydroxykauran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)